molecular formula C20H15N3O2 B4402815 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide

Cat. No. B4402815
M. Wt: 329.4 g/mol
InChI Key: ABEQPKUBAUHAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide, commonly known as OBAA, is a chemical compound that has been extensively studied for its potential biological applications. OBAA is a benzimidazole derivative that has been synthesized through various methods and has been shown to exhibit promising effects in scientific research.

Mechanism of Action

The mechanism of action of OBAA is not yet fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
OBAA has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, it has also been shown to have anti-inflammatory effects and to modulate the immune system. OBAA has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using OBAA in lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on OBAA. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, there is potential for the development of new OBAA derivatives with improved properties and specificity. Finally, studies are needed to explore its potential applications in other areas, such as immunology and infectious disease research.

Scientific Research Applications

OBAA has been widely studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. OBAA has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19(21-16-10-11-17-18(12-16)23-20(25)22-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEQPKUBAUHAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-biphenylcarboxamide

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